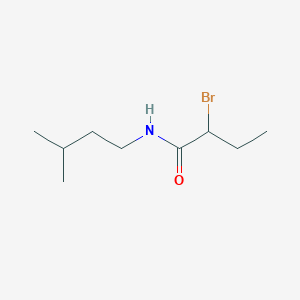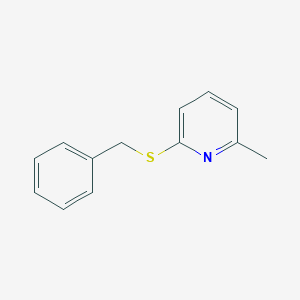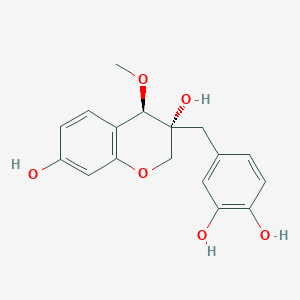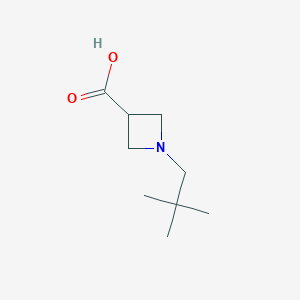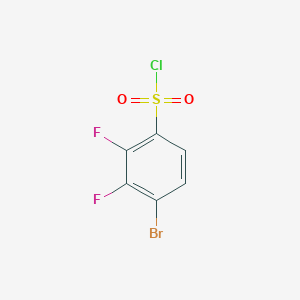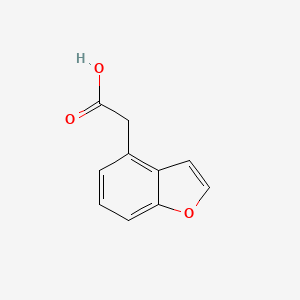![molecular formula C15H15NOS B3033751 3-[(2,3-二甲苯基)氨基]-1-(2-噻吩基)-2-丙烯-1-酮 CAS No. 1164526-97-9](/img/structure/B3033751.png)
3-[(2,3-二甲苯基)氨基]-1-(2-噻吩基)-2-丙烯-1-酮
描述
3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one, or 3-DATP, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a derivative of the amino acid tyrosine, and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
羰基还原酶的半合理工程
- 张等人(2015 年)在“ACS Catalysis”中的一项研究报告了羰基还原酶的工程化,用于对映选择性还原 β-氨基酮,这是合成抗抑郁剂的重要中间体。该酶对与“3-[(2,3-二甲苯基)氨基]-1-(2-噻吩基)-2-丙烯-1-酮”相关的化合物表现出更高的对映选择性 (Zhang et al., 2015)。
金属离子和氨基酸的荧光探针
- 郭等人(2014 年)在“Sensors and Actuators B-chemical”中的一项研究重点关注用于传感金属离子和氨基酸的聚噻吩基共轭聚合物。这些聚合物与“3-[(2,3-二甲苯基)氨基]-1-(2-噻吩基)-2-丙烯-1-酮”的结构相关,并显示出高选择性和灵敏度 (Guo et al., 2014)。
杂环体系的合成
- Selič 等人(1997 年)在“Helvetica Chimica Acta”中的一项研究报告了在各种杂环体系的合成中使用类似化合物的过程,展示了该化合物作为有机合成中通用试剂的作用 (Selič et al., 1997)。
氢键和 DFT 研究
- Kant 等人(2014 年)在“Journal of Chemical Crystallography”中对类似化合物进行了一项研究,重点关注它们的氢键模式和密度泛函理论 (DFT) 研究,这对于理解该化合物的分子性质至关重要 (Kant et al., 2014)。
四取代噻吩的合成
- Sahu 等人(2015 年)在“RSC Advances”中的一篇论文讨论了四取代噻吩的合成,其中使用了类似化合物。这项研究有助于开发新的有机化合物和材料 (Sahu et al., 2015)。
合成和生物活性
- Noubade 等人(2009 年)在“Organic Chemistry: An Indian Journal”中探讨了邻氨基苯甲酸衍生物的合成和生物活性,其中合成了与“3-[(2,3-二甲苯基)氨基]-1-(2-噻吩基)-2-丙烯-1-酮”在结构上相关的化合物,并对其进行了各种生物活性测试 (Noubade et al., 2009)。
安全和危害
- Safety Data Sheet : Link
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.
Action Environment
The efficacy and stability of the compound’s action in SM cross-coupling reactions can be influenced by various environmental factors . These may include the presence of a suitable metal catalyst, the reaction conditions, and the properties of the organoboron reagent used .
属性
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-13(12(11)2)16-9-8-14(17)15-7-4-10-18-15/h3-10,16H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVLMLBZQVCKJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


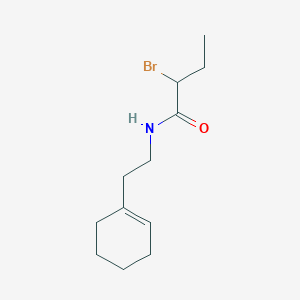
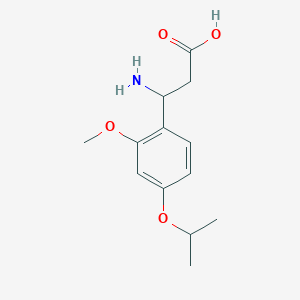
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)


